molecular formula C6H14Cl2Ge B093937 Dichloro(dipropyl)germane CAS No. 19088-86-9

Dichloro(dipropyl)germane

Cat. No.: B093937
CAS No.: 19088-86-9
M. Wt: 229.7 g/mol
InChI Key: CBWHQNKWTRONJJ-UHFFFAOYSA-N
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Description

Dichloro(dipropyl)germane (C₆H₁₄Cl₂Ge) is an organogermanium compound featuring two propyl groups and two chlorine atoms bonded to a central germanium atom. Diethyldichlorogermane, for instance, is a liquid used as a chemical intermediate, with a molecular formula of C₄H₁₀Cl₂Ge and CAS No. 13314-52-8 . It reacts with water or moisture to release hydrogen chloride (HCl), necessitating careful handling .

Properties

CAS No.

19088-86-9

Molecular Formula

C6H14Cl2Ge

Molecular Weight

229.7 g/mol

IUPAC Name

dichloro(dipropyl)germane

InChI

InChI=1S/C6H14Cl2Ge/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3

InChI Key

CBWHQNKWTRONJJ-UHFFFAOYSA-N

SMILES

CCC[Ge](CCC)(Cl)Cl

Canonical SMILES

CCC[Ge](CCC)(Cl)Cl

Synonyms

Dichlorodipropylgermane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Diethyldichlorogermane (C₄H₁₀Cl₂Ge)
  • Structure : Two ethyl groups (C₂H₅) and two chlorine atoms bonded to germanium.
  • Physical Properties : Liquid at room temperature, molecular weight = 214.56 g/mol .
  • Reactivity : Hydrolyzes to produce HCl, similar to other chlorogermanes .
  • Uses: Primarily as a chemical intermediate in organometallic synthesis .
Dichlorodimethylgermane (C₂H₆Cl₂Ge)
  • Structure : Two methyl groups (CH₃) and two chlorine atoms.
  • Physical Properties : Lower molecular weight (179.58 g/mol) compared to dipropyl/ethyl derivatives, likely a volatile liquid.
  • Reactivity : Faster hydrolysis due to smaller alkyl groups, increasing electrophilicity at the Ge center.
Dichloro(diphenyl)germane (C₁₂H₁₀Cl₂Ge)
  • Structure : Two phenyl groups (C₆H₅) attached to germanium.
  • Physical Properties : Higher molecular weight (307.80 g/mol), likely a solid due to aromatic stacking.
  • Reactivity : Reduced hydrolysis rate compared to alkyl derivatives due to steric hindrance from phenyl groups.

Key Comparative Data

Property Dichloro(dipropyl)germane (C₆H₁₄Cl₂Ge) Diethyldichlorogermane (C₄H₁₀Cl₂Ge) Dichlorodimethylgermane (C₂H₆Cl₂Ge)
Molecular Weight (g/mol) ~242.70 (estimated) 214.56 179.58
Physical State Likely liquid Liquid Liquid
Boiling Point Higher than diethyl (estimated) Not explicitly reported Lower than diethyl (estimated)
Reactivity with Water Releases HCl Releases HCl Releases HCl (faster than diethyl)
Applications Chemical intermediate (inferred) Chemical intermediate Precursor for Ge-based polymers

Influence of Alkyl Chain Length

  • Boiling Point/Solubility : Longer alkyl chains (e.g., propyl vs. ethyl) increase molecular weight and hydrophobicity, raising boiling points and reducing water solubility. For example, dipropyl ether (C₆H₁₄O) has a higher boiling point than diethyl ether (C₄H₁₀O) due to increased van der Waals interactions .
  • Reactivity : Shorter alkyl chains (e.g., methyl) enhance electrophilicity at germanium, accelerating hydrolysis. This compound likely hydrolyzes slower than dichlorodimethylgermane but faster than bulkier aryl derivatives.

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